molecular formula C9H7BClNO2 B2808641 2-Chloroquinoline-8-boronic acid CAS No. 2377611-57-7

2-Chloroquinoline-8-boronic acid

Cat. No.: B2808641
CAS No.: 2377611-57-7
M. Wt: 207.42
InChI Key: IDAQLQMJZCELGQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-8-boronic acid is an organoboron compound with the molecular formula C9H7BClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-8-boronic acid typically involves the borylation of 2-chloroquinoline. One common method is the palladium-catalyzed borylation of 2-chloroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-8-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryls: Formed from Suzuki-Miyaura coupling.

    Substituted Alkenes: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-boronic acid
  • 2-Chloroquinoline-4-boronic acid
  • 2-Chloroquinoline-5-boronic acid

Comparison: 2-Chloroquinoline-8-boronic acid is unique due to the position of the boronic acid group on the quinoline ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2-chloroquinolin-8-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAQLQMJZCELGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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